

Application Note: ^1H NMR Spectrum Analysis of Pivalic Acid

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Compound of Interest

Compound Name: Pivaloin

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Introduction

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid with a unique structural feature: a bulky tert-butyl group attached to the carboxyl functional group. This steric hindrance imparts specific chemical properties to the molecule and its derivatives, making it a valuable building block in organic synthesis and drug development. ^1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the ^1H NMR analysis of pivalic acid, including data interpretation and experimental procedures.

Data Presentation

The ^1H NMR spectrum of pivalic acid is characterized by its simplicity, which directly reflects the symmetry of the molecule. The quantitative data for the ^1H NMR spectrum of pivalic acid, recorded in deuterated chloroform (CDCl_3), is summarized in the table below.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Number of Protons
Carboxylic Acid Proton (-COOH)	~11.49[1]	Singlet (broad)	1	1
Methyl Protons (-C(CH ₃) ₃)	~1.23[1]	Singlet	9	9

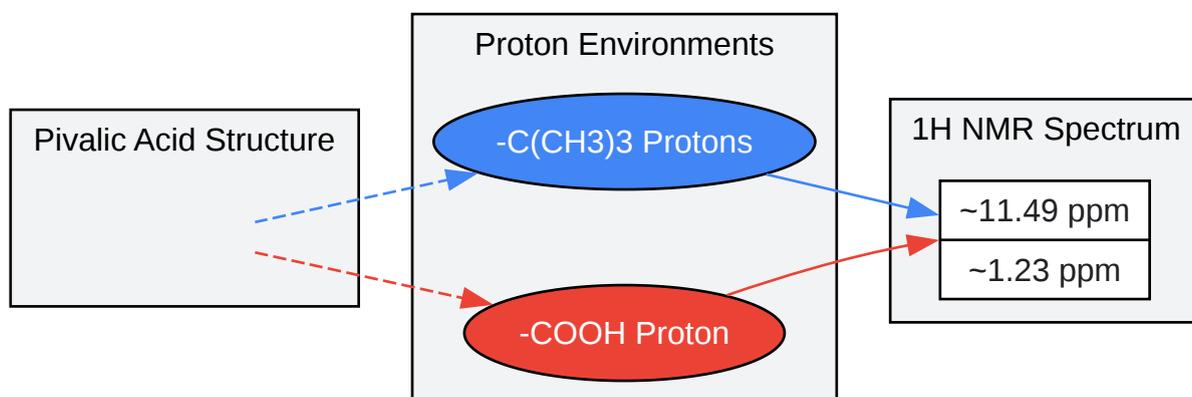
Structural Interpretation

The pivalic acid molecule contains two distinct sets of protons in a 1:9 ratio, leading to two signals in its ¹H NMR spectrum. The broad singlet observed at a significant downfield shift (~11.49 ppm) is characteristic of a carboxylic acid proton.[1] This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The chemical shift of this proton is often broad and can vary with concentration and the choice of solvent.

The intense singlet at approximately 1.23 ppm corresponds to the nine equivalent protons of the three methyl groups of the tert-butyl moiety.[1] The equivalence of these protons is due to the free rotation around the carbon-carbon single bonds. The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling. The integration value of 9 for this signal, relative to the integration of 1 for the carboxylic acid proton, confirms this assignment.

Logical Relationship Diagram

The following diagram illustrates the direct correlation between the chemical structure of pivalic acid and its characteristic ¹H NMR spectral data.



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Caption: Correlation of pivalic acid's proton environments to its ¹H NMR signals.

Experimental Protocol

This protocol outlines the steps for preparing a sample of pivalic acid and acquiring its ¹H NMR spectrum.

Materials:

- Pivalic acid (solid)
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Glass wool
- Vial
- Spatula
- Balance

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of pivalic acid into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
 - Gently swirl the vial to dissolve the solid completely.
 - Place a small plug of glass wool into a Pasteur pipette.
 - Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could adversely affect the spectral resolution.
 - Cap the NMR tube securely.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity. For routine spectra, an automated shimming routine is often sufficient.
 - Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, the following parameters can be used as a starting point:
 - Pulse Angle: 30-90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-5 seconds (For accurate integration, a longer relaxation delay of at least 5 times the longest T₁ of interest is recommended).

- Number of Scans (ns): 8-16 (adjust as needed based on sample concentration to achieve an adequate signal-to-noise ratio).
- Spectral Width: 0-16 ppm
- Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative ratios of the different types of protons.
 - Analyze the spectrum to identify the chemical shifts, multiplicities, and coupling constants (if any).

Conclusion

The ^1H NMR spectrum of pivalic acid is straightforward to acquire and interpret, providing a clear example of how molecular symmetry influences spectral simplicity. The distinct signals for the carboxylic acid proton and the tert-butyl protons, along with their characteristic chemical shifts and integration values, allow for unambiguous identification and purity assessment. The provided protocol offers a reliable method for obtaining high-quality ^1H NMR spectra of pivalic acid and similar small organic molecules, which is a fundamental technique in chemical research and drug development.

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References

- 1. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]
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